4-chloro-N-methoxy-N-methylButanamide
Overview
Description
4-chloro-N-methoxy-N-methylButanamide is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Kinetics and Environmental Impact Studies
Studies on compounds similar to 4-chloro-N-methoxy-N-methylbutanamide often focus on their kinetics, environmental fate, and degradation products. For instance, research on the kinetics and products of reactions involving organic compounds in the presence of OH radicals can provide essential insights into their environmental persistence and transformation products (Aschmann, Arey, & Atkinson, 2011). Such studies are crucial for understanding the environmental impact of various compounds, including how they degrade in natural waters or soils and their potential to form harmful by-products.
Synthesis and Optical Properties
Research into the synthesis and optical properties of compounds with specific functional groups or structural motifs, such as those involving quinolates, can offer valuable insights for the development of materials with desirable photophysical properties (Barberis & Mikroyannidis, 2006). This area of research is particularly relevant for applications in optoelectronics, including light-emitting diodes (LEDs) and organic photovoltaics.
Chemical Behavior in Aqueous Solutions
Understanding the chemical behavior of substituted butanamides in aqueous solutions, including their kinetics of formation and decomposition, can inform the development of pharmaceuticals, agrochemicals, and industrial chemicals (Sedlák, Hejtmánková, Kašparová, & Kaválek, 2002). Such studies are fundamental for predicting the stability, reactivity, and biological activity of new compounds.
Molecular Imprinting for Selective Detection
The development of molecularly imprinted polymers for the selective detection and quantification of specific compounds in complex matrices is a growing area of interest. This approach can be applied to environmental monitoring, food safety, and clinical diagnostics. Research in this field focuses on creating synthetic receptor sites within a polymer matrix that can selectively bind to target molecules, including pesticides or pharmaceuticals (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).
Properties
IUPAC Name |
4-chloro-N-methoxy-N-methylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2/c1-8(10-2)6(9)4-3-5-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYOBNBVRQAUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460094 | |
Record name | 4-chloro-N-methoxy-N-methylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64214-66-0 | |
Record name | 4-chloro-N-methoxy-N-methylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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